3-Iodo-2,5,6-trimethoxypyridine

Overview

Description

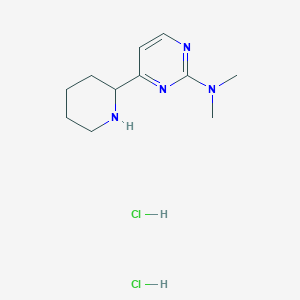

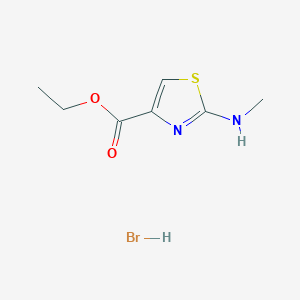

3-Iodo-2,5,6-trimethoxypyridine is a chemical compound with the empirical formula C8H10INO3 and a molecular weight of 295.07 . It is used in various chemical reactions and is provided to researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Iodo-2,5,6-trimethoxypyridine can be represented by the SMILES stringCOc1cc(I)c(OC)nc1OC . This indicates that the compound contains a pyridine ring with iodine and methoxy groups attached to it . Physical And Chemical Properties Analysis

3-Iodo-2,5,6-trimethoxypyridine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Application in Hofmann–Löffler–Freytag Reaction

The Hofmann–Löffler–Freytag reaction, a radical process, can lead to the formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols. In a study by Lechel et al. (2012), the conversion of 3-alkoxypyridin-4-ols into 5-iodo compounds was achieved using iodine, revealing the potential of 3-Iodo-2,5,6-trimethoxypyridine in synthesizing pyridine-containing macrocycles (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).

Radiosynthesis for Nicotinic Acetylcholine Receptors

5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a radioligand for nicotinic acetylcholine receptors (nAChRs), was synthesized by Horti et al. (1999). The study demonstrated its potential use in single photon emission computed tomography (SPECT) imaging of nAChRs (Horti, Koren, Lee, Mukhin, Vaupel, Kimes, Stratton, & London, 1999).

Halogen Shuffling in Pyridines

A study by Mongin et al. (1998) discussed the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, highlighting the utility of 3-Iodo-2,5,6-trimethoxypyridine in halogen shuffling processes (Mongin, Tognini, Cottet, & Schlosser, 1998).

Preparation of Iodide Selective Electrodes

Ghaedi et al. (2015) utilized modified carbon nanotubes for the preparation of iodide-selective electrodes, highlighting the role of 3-Iodo-2,5,6-trimethoxypyridine in creating materials with high sensitivity and selectivity for iodide (Ghaedi, Jaberi, Hajati, Montazerozohori, Zarr, Asfaram, Kumawat, & Gupta, 2015).

Base-Specific Spin-Labeling of RNA

Piton et al. (2007) used 5-iodo-cytidine, a compound related to 3-Iodo-2,5,6-trimethoxypyridine, for spin-labeling RNA. This study is significant for understanding RNA structures using electron paramagnetic resonance (EPR) (Piton, Mu, Stock, Prisner, Schiemann, & Engels, 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305 + P351 + P338 advise to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name |

3-iodo-2,5,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQOXTJFAZCQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,5,6-trimethoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)

![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)